![molecular formula C25H23N5O5S2 B2669444 2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 868212-65-1](/img/structure/B2669444.png)
2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a useful research compound. Its molecular formula is C25H23N5O5S2 and its molecular weight is 537.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
One prominent application of sulfonamide derivatives, similar in structure to 2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, is their role as histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to block cancer cell proliferation, induce histone acetylation, and promote apoptosis, making them promising candidates for cancer therapy. The compound MGCD0103, an isotype-selective HDAC inhibitor, selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).
Development of Sensitive Diagnostic Tools
Sulfonamide derivatives have also been used in developing highly sensitive diagnostic tools, such as enzyme-linked immunosorbent assays (ELISAs), for detecting sulfonamide antibiotics in milk samples. This application highlights the compound's relevance in food safety and regulatory compliance, showcasing its versatility beyond therapeutic uses (Adrián et al., 2009).
Exploration of Chemical Properties
Research on the chemical properties and reactivity of pyrimidinyl sulphones and sulphoxides, which share structural features with this compound, provides valuable insights into nucleophilic displacement reactions and the influence of sulphonyl or sulphinyl groups on pyrimidine's base strength. These studies contribute to a deeper understanding of the compound's chemical behavior, which is essential for synthesizing new derivatives with potential biological activities (Brown & Ford, 1967).
Antimicrobial and Antitumor Activities
The synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives, incorporating sulfonamide groups, has shown potent antitumor and antibacterial activities. These findings suggest that modifications to the sulfonamide structure could enhance its efficacy against various cancer cell lines and bacterial strains, highlighting the potential of sulfonamide derivatives in developing new anticancer and antibiotic agents (Hafez et al., 2017).
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5S2/c1-17-7-11-20(12-8-17)36(32,33)29-23-6-4-3-5-22(23)24(31)28-19-9-13-21(14-10-19)37(34,35)30-25-26-16-15-18(2)27-25/h3-16,29H,1-2H3,(H,28,31)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFDBOIRZDBWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

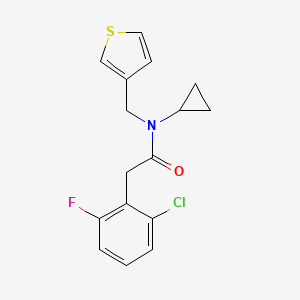
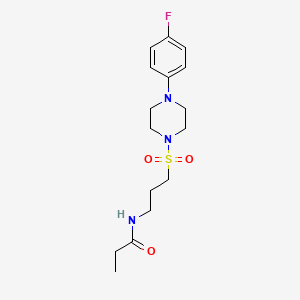
![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)
![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)
![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)
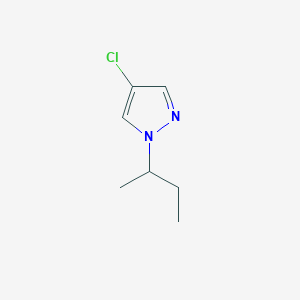
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)

![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)
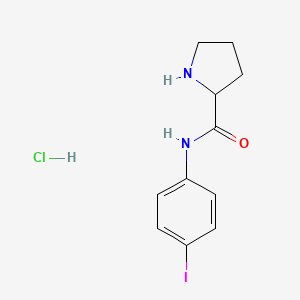

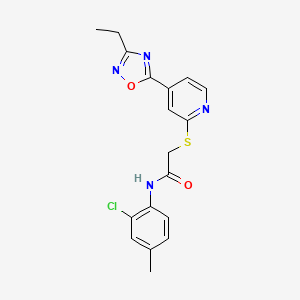

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2669383.png)